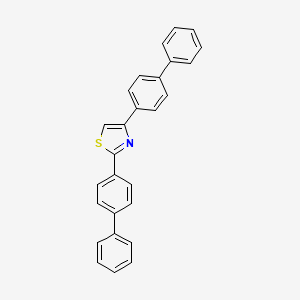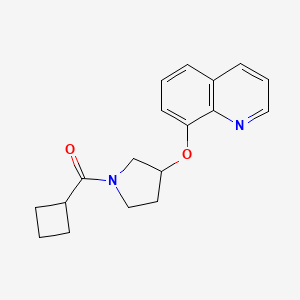
Cyclobutyl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclobutyl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound that has not been extensively studied. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound . The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Applications De Recherche Scientifique
Catalytic Applications and Synthesis
One area of research has involved the catalytic properties and synthetic applications of compounds related to Cyclobutyl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone. For example, FeCl3-catalyzed reactions have been utilized for the formation of indolizine derivatives, highlighting the potential of related compounds in facilitating complex chemical transformations (Yavari, Naeimabadi, & Halvagar, 2016). Furthermore, studies on the regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes have provided insights into the synthesis of alkyl, alkoxy, hydroxy, acetoxy, amino, dimethylamino, and benzo substituted annulated quinolines, showcasing the versatility of these compounds in organic synthesis (Austin, Egan, Tully, & Pratt, 2007).
Biochemical Insights and Therapeutic Potential
In the realm of biochemistry and pharmacology, research has delved into the biochemical properties and therapeutic potential of compounds structurally related to Cyclobutyl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone. For instance, studies on aldosterone synthase inhibitors have uncovered structure-activity and structure-selectivity insights, providing a foundation for the development of treatments for conditions such as hyperaldosteronism and congestive heart failure (Lucas, Negri, Heim, Zimmer, & Hartmann, 2011).
Radiotracer Development for Imaging
Additionally, research into the development of new carbon-11 labelled radiotracers for imaging GABAA- and GABAB-benzodiazepine receptors highlights the importance of quinoline derivatives in medical imaging technologies, offering promising tools for studying neurological disorders and brain function (Moran, Wilson, Elmore, Parkes, Ng, Sadovski, Graff, Daskalakis, Houle, Chapdelaine, & Vasdev, 2012).
Mechanistic Studies and Chemical Properties
Investigations into the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors have provided valuable mechanistic insights, illustrating the complex interactions between enzymes and inhibitors and furthering our understanding of enzyme kinetics and inhibition (Frank, Krimpen, Verwiel, Jongejan, Mulder, & Duine, 1989).
Propriétés
IUPAC Name |
cyclobutyl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(14-5-1-6-14)20-11-9-15(12-20)22-16-8-2-4-13-7-3-10-19-17(13)16/h2-4,7-8,10,14-15H,1,5-6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMNTWRKKGSKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

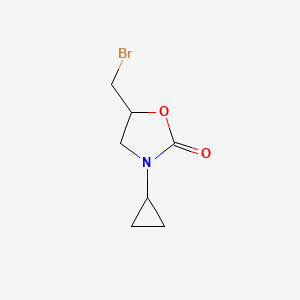
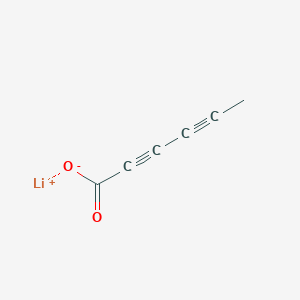

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2883323.png)
![5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883325.png)
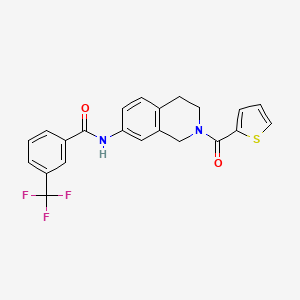
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2883328.png)
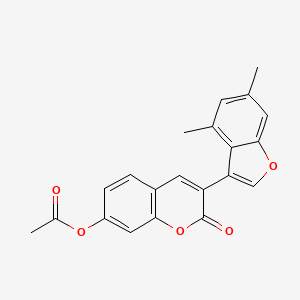
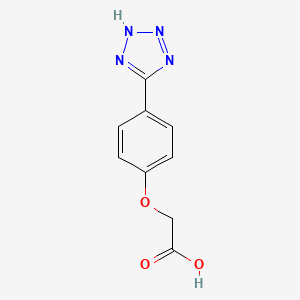

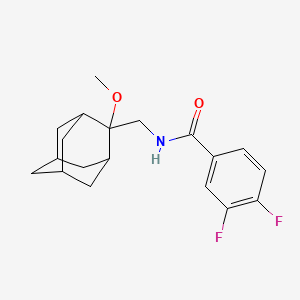
![N-[[4-butyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2883333.png)
